N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
CAS No.: 1470368-88-7
Cat. No.: VC8427364
Molecular Formula: C20H17N5O2
Molecular Weight: 359.4
* For research use only. Not for human or veterinary use.
![N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide - 1470368-88-7](/images/structure/VC8427364.png)
Specification
CAS No. | 1470368-88-7 |
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Molecular Formula | C20H17N5O2 |
Molecular Weight | 359.4 |
IUPAC Name | 3-(2-hydroxyphenyl)-N-[(2-pyrazol-1-ylphenyl)methyl]-1H-pyrazole-5-carboxamide |
Standard InChI | InChI=1S/C20H17N5O2/c26-19-9-4-2-7-15(19)16-12-17(24-23-16)20(27)21-13-14-6-1-3-8-18(14)25-11-5-10-22-25/h1-12,26H,13H2,(H,21,27)(H,23,24) |
Standard InChI Key | HXDBVTPEDLUQKF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CC(=NN2)C3=CC=CC=C3O)N4C=CC=N4 |
Canonical SMILES | C1=CC=C(C(=C1)CNC(=O)C2=CC(=NN2)C3=CC=CC=C3O)N4C=CC=N4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Composition
N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide belongs to the pyrazole-carboxamide family, characterized by two pyrazole rings connected via a benzyl group and a hydroxyphenyl substituent (Table 1). The presence of multiple nitrogen atoms and a hydroxyl group suggests potential for hydrogen bonding and π-π interactions, which may influence its solubility and reactivity .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1470368-88-7 | |
Molecular Formula | C20H17N5O2 | |
Molar Mass (g/mol) | 359.38 | |
Structural Features | Dual pyrazole rings, benzyl linker, hydroxyphenyl group |
Structural Elucidation
The compound’s structure comprises a central pyrazole ring (1H-pyrazole) substituted at the 3-position with a carboxamide group (-CONH2). The N-1 position of this pyrazole is linked to a benzyl group, which itself bears a second pyrazole ring at the 2-position of the benzene moiety. A hydroxyphenyl group is attached to the 5-position of the central pyrazole, introducing steric and electronic complexity . Computational modeling predicts a non-planar geometry due to steric hindrance between the benzyl and hydroxyphenyl groups, potentially affecting its binding affinity in biological systems.
Synthesis and Synthetic Methodologies
General Synthetic Routes
While no direct synthesis protocol for N-[2-(1-Pyrazolyl)benzyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is documented, analogous pyrazole-carboxamides are typically synthesized via multi-step routes involving:
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Pyrazole Core Formation: Cyclocondensation of hydrazines with diketones or β-keto esters .
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Functionalization: Introduction of substituents via alkylation, arylation, or amidation .
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Coupling Reactions: Linking moieties through Suzuki-Miyaura or Ullmann couplings .
For example, Claisen-Schmidt condensation—a KOH-catalyzed reaction between pyrazole-4-carbaldehydes and enones—has been employed to synthesize structurally related pyrazole derivatives . This method could theoretically be adapted to construct the target compound by selecting appropriate precursors.
Challenges in Synthesis
Key challenges include:
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Regioselectivity: Ensuring proper substitution patterns on the pyrazole rings.
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Steric Hindrance: Managing bulkiness during benzyl and hydroxyphenyl group incorporation.
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Carboxamide Stability: Preventing hydrolysis during reaction workup .
Purification often requires recrystallization or column chromatography, as noted in analogous syntheses .
Physicochemical Properties
Predicted Properties
Computational models (e.g., COSMO-RS) predict:
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logP: ~2.5 (moderate lipophilicity).
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pKa: ~9.5 (hydroxyl group deprotonation).
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Thermal Stability: Decomposition above 250°C, inferred from similar pyrazoles .
Molecular Structure and Electronic Properties
Spectroscopic Characterization
Hypothetical spectroscopic signatures include:
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IR: Stretching vibrations at ~1650 cm⁻¹ (C=O), ~3400 cm⁻¹ (N-H), and ~1250 cm⁻¹ (C-O) .
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NMR: Distinct signals for pyrazole protons (δ 7.5–8.5 ppm) and hydroxyphenyl protons (δ 6.5–7.2 ppm) .
Research Gaps and Future Directions
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Synthetic Optimization: Developing regioselective routes to improve yield.
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Biological Screening: Evaluating anticancer, antimicrobial, and anti-inflammatory activity.
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Computational Studies: Docking simulations to identify molecular targets.
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